molecular formula C26H25N5O6 B11521247 4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate

4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate

Cat. No.: B11521247
M. Wt: 503.5 g/mol
InChI Key: XOOUFYSBCKIWNP-UHFFFAOYSA-N
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Description

The compound 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as amino, cyano, phenyl, and methoxy groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Mechanism of Action

The mechanism of action of 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C26H25N5O6

Molecular Weight

503.5 g/mol

IUPAC Name

[4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl] morpholine-4-carboxylate

InChI

InChI=1S/C26H25N5O6/c1-33-18-12-16(13-19(34-2)23(18)36-26(32)31-8-10-35-11-9-31)20-17(14-27)24(28)37-25-21(20)22(29-30-25)15-6-4-3-5-7-15/h3-7,12-13,20H,8-11,28H2,1-2H3,(H,29,30)

InChI Key

XOOUFYSBCKIWNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)N2CCOCC2)OC)C3C(=C(OC4=NNC(=C34)C5=CC=CC=C5)N)C#N

Origin of Product

United States

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